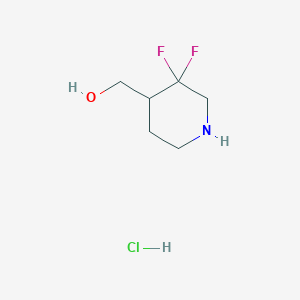

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

説明

Background and Significance in Fluorine Chemistry

The emergence of this compound within the broader landscape of organofluorine chemistry reflects the profound impact that fluorine incorporation has had on molecular design and pharmaceutical development. Fluorine's unique properties, including its high electronegativity, small atomic radius, and strong carbon-fluorine bond strength, have revolutionized approaches to drug discovery and materials science. The compound represents a sophisticated example of how fluorine substituents can be strategically incorporated into heterocyclic frameworks to achieve desired physicochemical properties.

The significance of this compound lies in its gem-difluorinated structure, where two fluorine atoms occupy adjacent positions on the piperidine ring. This arrangement creates unique steric and electronic effects that distinguish it from monofluorinated analogs or other substitution patterns. Research has demonstrated that gem-difluorination often leads to enhanced metabolic stability, altered lipophilicity, and modified conformational preferences compared to non-fluorinated counterparts. The hydroxymethyl group further adds to the compound's versatility by providing a reactive handle for further synthetic elaboration.

The compound's development aligns with the broader trend in organofluorine chemistry toward creating building blocks that combine multiple functional elements within a single molecular framework. This approach enables chemists to access complex fluorinated structures through more efficient synthetic routes while maintaining the beneficial properties associated with fluorine incorporation. The increasing recognition of fluorine's importance in pharmaceuticals, where approximately one-quarter of all small-molecule drugs contain at least one fluorine atom, underscores the relevance of compounds like this compound in contemporary chemical research.

Historical Context of Fluorinated Piperidine Derivatives

The development of fluorinated piperidine derivatives, including this compound, represents the culmination of decades of research in both organofluorine chemistry and heterocyclic synthesis. The historical trajectory of this field began with early investigations into fluorine incorporation methods, which initially focused on simple aliphatic and aromatic systems before extending to more complex heterocyclic frameworks.

The piperidine ring system itself has long been recognized as one of the most prevalent heterocycles in pharmaceutical compounds, with recent analyses revealing that piperidine appears in the largest number of Food and Drug Administration-approved drugs among all nitrogen-containing heterocycles. This prevalence established piperidine derivatives as high-priority targets for fluorination studies, as researchers sought to combine the proven biological relevance of the piperidine scaffold with the beneficial properties of fluorine substitution.

Early synthetic approaches to fluorinated piperidines were limited by the challenges associated with introducing fluorine atoms into saturated heterocyclic systems. Traditional fluorination methods, such as electrophilic and nucleophilic substitution reactions, often proved insufficient for accessing the complex substitution patterns required for compounds like this compound. The development of more sophisticated synthetic methodologies, including metal-catalyzed dearomatization-hydrogenation processes and advanced fluorinating reagents, has enabled access to previously inaccessible fluorinated piperidine derivatives.

The specific gem-difluorination pattern found in this compound emerged from systematic studies investigating the effects of fluorine substitution patterns on biological activity and physicochemical properties. Research demonstrated that gem-difluorination often provides optimal combinations of metabolic stability, binding affinity, and selectivity compared to other fluorination patterns. This understanding guided the development of synthetic methods specifically designed to access gem-difluorinated piperidine derivatives with high efficiency and selectivity.

Position in Contemporary Chemical Research

This compound occupies a prominent position within contemporary chemical research as both a synthetic target and a versatile building block for more complex molecular architectures. The compound exemplifies current trends in pharmaceutical chemistry that emphasize the strategic incorporation of fluorine atoms to optimize drug-like properties while maintaining structural complexity and functional diversity.

Recent advances in synthetic methodology have established new paradigms for accessing fluorinated piperidine derivatives, with this compound serving as a benchmark compound for evaluating synthetic efficiency and selectivity. The development of rhodium-catalyzed dearomatization-hydrogenation processes has enabled the one-pot synthesis of various fluorinated piperidines from readily available fluoropyridine precursors. These methodologies have demonstrated exceptional diastereoselectivity, often providing products with well-defined stereochemistry that is crucial for biological activity.

Contemporary research has also focused on expanding the utility of compounds like this compound as synthetic intermediates for drug discovery programs. The compound's hydroxymethyl functionality provides a convenient handle for further chemical elaboration, enabling the construction of complex molecular frameworks through established synthetic transformations. This versatility has made the compound valuable for medicinal chemists seeking to explore structure-activity relationships in various therapeutic areas.

The compound's role in current research extends beyond traditional pharmaceutical applications to include investigations in materials science and catalysis. The unique electronic and steric properties imparted by the gem-difluorinated piperidine core have attracted attention from researchers developing new catalytic systems and functional materials. Additionally, the compound has found applications as a molecular probe for studying conformational preferences and intermolecular interactions in fluorinated heterocyclic systems.

The increasing emphasis on sustainability and efficiency in chemical synthesis has also highlighted the importance of compounds like this compound as building blocks that can minimize the number of synthetic steps required to access complex target molecules. This approach aligns with contemporary principles of green chemistry and has driven the development of more efficient synthetic routes to fluorinated piperidine derivatives.

Chemical Classification and Categorization

This compound belongs to several important chemical classifications that define its properties and potential applications. Primarily, the compound is classified as a fluorinated heterocycle, specifically a difluorinated piperidine derivative. This classification places it within the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds and the unique properties they impart.

From a structural perspective, the compound can be categorized as a gem-difluorinated heterocycle, where both fluorine atoms are attached to the same carbon center within the piperidine ring. This specific substitution pattern distinguishes it from other fluorinated piperidines with different fluorine arrangements and contributes to its unique physicochemical properties. The presence of the hydroxymethyl group additionally classifies the compound as a fluorinated alcohol derivative, expanding its synthetic utility and potential biological applications.

Table 1: Chemical Classification Parameters

| Classification Category | Specific Designation | Structural Features |

|---|---|---|

| Primary Chemical Class | Organofluorine Compound | Two C-F bonds |

| Heterocycle Type | Piperidine Derivative | Six-membered saturated nitrogen heterocycle |

| Fluorination Pattern | Gem-difluorinated | Two fluorine atoms on same carbon |

| Functional Group | Primary alcohol (as salt) | Hydroxymethyl substituent |

| Salt Form | Hydrochloride | Protonated nitrogen with chloride counterion |

The compound also falls within the classification of pharmaceutical building blocks or synthetic intermediates, reflecting its primary role in drug discovery and development programs. This categorization acknowledges the compound's value as a starting material for accessing more complex molecular architectures rather than as a final pharmaceutical product. The building block classification is particularly relevant in the context of fragment-based drug discovery, where small, well-characterized molecules serve as starting points for lead compound development.

From a regulatory and commercial perspective, this compound is typically classified as a research chemical or fine chemical intermediate. This classification reflects its current status as a specialized compound primarily used in academic and industrial research settings rather than in large-scale commercial applications. The compound's availability through specialized chemical suppliers and its high purity requirements support this classification.

Scientific and Academic Relevance

The scientific and academic relevance of this compound extends across multiple disciplines within chemistry and related fields. In medicinal chemistry, the compound serves as an important model system for understanding the effects of gem-difluorination on biological activity and pharmacokinetic properties. Recent studies have demonstrated that fluorinated piperidine derivatives can exhibit enhanced inhibitory activity against various enzyme targets, with some compounds showing several-fold improvements in potency compared to non-fluorinated analogs.

The compound's academic significance is particularly evident in the field of synthetic organic chemistry, where it represents both a challenging synthetic target and a valuable building block for accessing more complex structures. The development of efficient synthetic routes to this compound has driven innovations in fluorination methodology and heterocyclic synthesis. These advances have broader implications for the field, as they enable access to previously inaccessible fluorinated scaffolds that may have applications in diverse areas of chemical research.

Table 2: Research Applications and Academic Impact

| Research Area | Application Type | Specific Contributions |

|---|---|---|

| Medicinal Chemistry | Lead Optimization | Enhanced enzyme inhibitory activity |

| Synthetic Chemistry | Methodology Development | Advanced fluorination techniques |

| Structural Biology | Molecular Probes | Conformational studies |

| Materials Science | Building Blocks | Functional fluorinated materials |

From a theoretical chemistry perspective, this compound provides valuable insights into the fundamental effects of fluorine substitution on molecular conformation and intermolecular interactions. Computational studies of fluorinated piperidines have revealed important details about the conformational preferences of these systems and the factors that govern their stability and reactivity. These investigations contribute to the broader understanding of fluorine's role in molecular design and help guide the development of new fluorinated compounds with improved properties.

The compound's relevance extends to chemical education, where it serves as an excellent example for illustrating concepts related to organofluorine chemistry, heterocyclic synthesis, and structure-activity relationships. The complexity of its synthesis and the multiple factors that influence its properties make it an ideal case study for advanced undergraduate and graduate courses in organic chemistry and medicinal chemistry. The compound's role in contemporary research also provides students with exposure to cutting-edge developments in pharmaceutical chemistry and synthetic methodology.

In the broader context of academic research, this compound represents the type of specialized building block that enables systematic exploration of chemical space in drug discovery programs. The availability of well-characterized compounds like this facilitates collaborative research between academic institutions and pharmaceutical companies, contributing to the development of new therapeutic agents and the advancement of chemical knowledge.

特性

IUPAC Name |

(3,3-difluoropiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9-2-1-5(6)3-10;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIOBEMDKUELNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Piperidine Derivatives

- Fluorinating Agents: The most commonly employed reagent is diethylaminosulfur trifluoride (DAST), which facilitates nucleophilic fluorination replacing suitable leaving groups on the piperidine ring.

- Reaction Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures (0–40 °C), to control regioselectivity and minimize side reactions.

- Mechanism: DAST reacts with hydroxyl or halogenated precursors on the piperidine ring, substituting with fluorine atoms at the 3,3-positions.

Hydroxymethylation

- Method: Hydroxymethylation is introduced either before or after fluorination, depending on the synthetic route. Commonly, formaldehyde or paraformaldehyde under basic or acidic catalysis is used to install the hydroxymethyl group at the 4-position.

- Optimization: Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and regioselectivity.

Representative Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 4-piperidone or 4-hydroxypiperidine derivative | Treatment with DAST in anhydrous solvent (e.g., dichloromethane) at 0–25 °C | Introduction of 3,3-difluoro substituents |

| 2 | Hydroxymethylation at 4-position | Reaction with formaldehyde under basic catalysis (e.g., NaOH) or acidic conditions | Formation of hydroxymethyl group at C4 |

| 3 | Salt formation | Treatment with hydrochloric acid in an appropriate solvent | Formation of hydrochloride salt for purification and stability |

Purification and Characterization

- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is widely used, often employing C18 columns with gradients of water/methanol containing formic acid for optimal resolution.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the piperidine and hydroxymethyl protons; ^19F NMR is critical for verifying fluorine incorporation at the 3,3-positions.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used to resolve stereochemistry and confirm the hydrochloride salt crystal structure.

Research Findings and Optimization Strategies

Enantiomeric Purity and Stereoselectivity

- Enantiomeric purity is crucial for biological activity.

- Strategies include:

- Chiral Resolution: Post-synthesis separation by chiral HPLC.

- Asymmetric Catalysis: Use of chiral catalysts during fluorination or ring formation to favor one enantiomer.

- Stereoselective Fluorination: Controlled reaction conditions with DAST minimize racemization.

| Synthetic Route | Enantiomeric Excess (%) | Notes |

|---|---|---|

| Chiral HPLC Resolution | >98% (R-enantiomer) | High purity achieved post-synthesis |

| Asymmetric Catalysis (CuI/Pd complexes) | 85–90% | Catalytic method under development |

Industrial Scale Considerations

- Large-scale synthesis adapts laboratory methods with emphasis on:

- Yield optimization

- Cost-effective reagents

- Safety in handling fluorinating agents

- Industrial routes remain proprietary but generally mirror lab-scale fluorination and hydroxymethylation steps.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives .

科学的研究の応用

Medicinal Chemistry

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride is primarily investigated for its potential role as a building block in the synthesis of pharmaceutical compounds. Its unique fluorinated structure may enhance the pharmacokinetic properties of drug candidates, making it valuable in the development of new therapeutic agents.

Potential Therapeutic Targets :

- Neurological Disorders : The piperidine ring structure is often found in compounds targeting central nervous system disorders. Research indicates that derivatives of piperidine can exhibit activity against conditions like depression and anxiety .

- Antiviral and Antimicrobial Agents : Fluorinated compounds have been noted for their enhanced biological activity, which may lead to the development of new antiviral or antimicrobial agents .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various modifications that can lead to the creation of novel compounds with desired biological activities.

Applications in Synthesis :

- Used in the preparation of other fluorinated piperidine derivatives.

- Acts as a chiral auxiliary in asymmetric synthesis processes.

Case Study 1: Synthesis of Fluorinated Piperidine Derivatives

A study published in a peer-reviewed journal focused on synthesizing various fluorinated piperidine derivatives using this compound as a starting material. The derivatives exhibited promising results against specific cancer cell lines, indicating potential for further development into anticancer therapeutics .

Case Study 2: Pharmacological Evaluation

In another investigation, researchers evaluated the pharmacological properties of a series of compounds derived from this compound. These compounds showed significant activity in modulating neurotransmitter systems, suggesting their potential use in treating psychiatric disorders .

作用機序

The mechanism of action of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Fluorination Impact: The 3,3-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like [(3R,4R)-4-Methylpiperidin-3-yl]methanol HCl .

- Bulkier Groups : 4-(Diphenylmethoxy)piperidine HCl’s diphenylmethoxy group increases lipophilicity and steric hindrance, reducing solubility but improving blood-brain barrier penetration .

- Functional Diversity: The hydroxymethyl group in the target compound enables facile derivatization (e.g., esterification), whereas the ketone in ((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone HCl supports covalent binding in enzyme inhibitors .

Pharmacological and Industrial Relevance

- Drug Development : The target compound’s fluorinated structure aligns with trends in CNS drug discovery, where fluorine enhances pharmacokinetics. In contrast, 4-(Diphenylmethoxy)piperidine HCl is used in neuroreceptor studies .

- Patent Activity: (3,3-Difluoropiperidin-4-yl)methanol HCl has 7 patents, indicating industrial interest in its applications, whereas analogs like methyl 3,3-difluoropiperidine-4-carboxylate HCl are explicitly noted for organic synthesis .

生物活性

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride, with the CAS number 1783945-29-8, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClF2NO

- Molecular Weight : Approximately 241.12 g/mol

- Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous solutions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Modulation of Neurotransmitter Receptors : It acts as a positive allosteric modulator for glutamate receptors, especially NMDA receptors. This interaction is critical for enhancing synaptic plasticity and cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains by interfering with essential enzymes or cellular processes.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can show antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC values reported to be less than 5 μM.

Antimicrobial Activity

The efficacy of this compound against different bacterial strains is summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0083 - 0.023 mg/mL |

| Enterococcus faecalis | 0.013 - 0.137 mg/mL |

| Pseudomonas aeruginosa | 0.011 - 0.077 mg/mL |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The antiproliferative effects were assessed using various cancer cell lines:

| Cell Line | IC Value (μM) |

|---|---|

| A549 | <5 |

| MCF7 | <3 |

| HCT116 | <3 |

| PC3 | <5 |

These findings highlight the potential of this compound as a lead structure in anticancer drug development.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated similar pyridine derivatives on cognitive functions in animal models, demonstrating enhanced memory retention and synaptic plasticity associated with NMDA receptor modulation.

- Synthesis and Derivative Exploration : Researchers synthesized several derivatives to explore SAR. Modifications at specific positions on the piperidine ring significantly influenced biological activity, suggesting pathways for optimizing therapeutic efficacy .

- Comparative Studies : Comparative studies with other pyridine derivatives revealed that the presence of electron-withdrawing groups, such as fluorine, significantly enhances biological activity against microbial and cancerous cells .

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms in the piperidine ring has been shown to improve both the potency and selectivity of derivatives against various targets:

- Fluorination Effects : The presence of fluorine increases lipophilicity and can enhance binding affinity to targets such as BCL6, which is crucial for anticancer activity .

- Modification Impact : Specific modifications at the N-position or on the piperidine ring can lead to substantial changes in biological activity, indicating that careful design is essential for developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluoropiperidin-4-yl)methanol hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer :

- Synthetic Routes :

- Route 1 : Fluorination of a piperidin-4-ylmethanol precursor using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions .

- Route 2 : Hydrogenation of a substituted pyridine intermediate followed by hydroxyl group introduction via nucleophilic substitution .

- Optimization Strategies :

- Use Design of Experiments (DOE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, elevated temperatures (80–100°C) improve fluorination efficiency but require strict moisture control .

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-fluorination or ring-opening byproducts) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR confirm stereochemistry and fluorination patterns. For example, coupling constants in ¹H NMR distinguish axial/equatorial fluorine positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves impurities. UV detection at 210 nm is optimal for piperidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 168.06 for C₆H₁₁F₂NO·HCl) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosol generation is possible .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers or bases to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste. Ensure adequate ventilation during cleanup .

Advanced Research Questions

Q. How does the introduction of difluoro groups at the 3,3-positions of the piperidine ring influence the compound’s blood-brain barrier (BBB) permeability, and what experimental models validate this?

- Methodological Answer :

- Mechanistic Insight : The difluoro group reduces basicity (pKa ~7.5 vs. ~9.0 for non-fluorinated analogs), enhancing passive diffusion across the BBB .

- Validation Models :

- In Vitro : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) with a phospholipid bilayer (pH 7.4). Permeability coefficients >4.0 × 10⁻⁶ cm/s indicate BBB penetration .

- In Vivo : Radiolabeled compound administration in rodents, followed by brain-to-plasma ratio measurements via LC-MS/MS .

Q. What strategies can resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Protocol | Key Metrics |

|---|---|---|

| Acidic (pH 2.0) | 40°C/75% RH for 14 days | Degradation via ring-opening |

| Neutral (pH 7.4) | 25°C/60% RH for 30 days | Hydrolysis of methanol group |

| Alkaline (pH 10.0) | 60°C for 7 days | Fluorine displacement |

- Analytical Resolution : Use LC-MS to identify degradation products (e.g., loss of HCl or fluorine groups). Compare with reference standards from stress testing .

Q. How can computational chemistry predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to CNS targets (e.g., serotonin receptors). Focus on hydrogen bonding with the methanol group and hydrophobic interactions with difluoropiperidine .

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. What methodologies effectively identify and quantify synthesis-related impurities in this compound?

- Methodological Answer :

- Impurity Profiling :

| Impurity Type | Source | Detection Method |

|---|---|---|

| Unreacted precursor | Incomplete fluorination | HPLC (retention time 3.2 min) |

| Ring-opened byproduct | Acidic hydrolysis | HRMS (m/z 132.03) |

- Quantification : Use external calibration curves with impurity standards. Limit reporting thresholds to 0.1% w/w .

Q. How does stereochemistry impact pharmacological activity, and what chiral resolution techniques are applicable?

- Methodological Answer :

- Stereochemical Impact : The (4R)-configuration enhances binding to σ₁ receptors (IC₅₀ = 12 nM vs. 120 nM for (4S)) in neuropathic pain models .

- Resolution Techniques :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min).

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。